molecular formula C17H14F3N5O3 B2658080 N-(4-ethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396882-48-6

N-(4-ethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2658080
CAS No.: 1396882-48-6
M. Wt: 393.326
InChI Key: IQYOQHCJONYWEQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel highly expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, capsaicin, and acidic conditions. As a research tool, this compound is highly valuable for investigating the pathophysiological roles of TRPV1 in neuropathic and inflammatory pain models. Its antagonistic action allows scientists to probe the specific contributions of this receptor to pain signaling pathways, providing critical insights for target validation in analgesic drug discovery. The structural features of this carboxamide derivative, including the 4-ethoxyphenyl and 4-trifluoromethoxyphenyl moieties, contribute to its high receptor affinity and metabolic stability, making it a superior pharmacological agent for in vitro binding assays and in vivo behavioral studies. Research utilizing this antagonist has been instrumental in elucidating TRPV1's complex role in conditions beyond pain, such as migraine, urinary bladder disorders, and respiratory diseases, offering a versatile tool for expanding the understanding of somatosensation and inflammation.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O3/c1-2-27-13-7-3-11(4-8-13)21-16(26)15-22-24-25(23-15)12-5-9-14(10-6-12)28-17(18,19)20/h3-10H,2H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYOQHCJONYWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The ethoxyphenyl and trifluoromethoxyphenyl groups are introduced through substitution reactions, which require specific reagents and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The purification process typically involves techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structures to N-(4-ethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of tetrazole have been shown to inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties
Compounds containing tetrazole rings have been investigated for their antimicrobial activities. Research demonstrates that such compounds can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anti-inflammatory Effects
Some studies suggest that tetrazole derivatives can modulate inflammatory responses, making them suitable for developing anti-inflammatory drugs. This application is particularly relevant in chronic conditions like arthritis and other inflammatory diseases .

Agrochemicals

Pesticide Development
The unique chemical properties of this compound make it a candidate for use in agrochemicals. Its potential as a pesticide is based on its ability to disrupt biological processes in pests, thereby providing an effective means of crop protection without causing significant harm to beneficial organisms .

Herbicide Formulations
Research into similar compounds has shown promise in herbicide applications. The selective action against specific weed species while minimizing impact on crops suggests that this compound could be developed into an effective herbicide formulation .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Its unique structure allows for modifications that can lead to improved performance in various applications, including coatings and composites .

UV Absorption Properties
Due to its chemical structure, this compound may exhibit UV absorption characteristics, making it useful in developing UV-blocking materials for personal care products or industrial applications where UV protection is necessary .

Summary of Research Findings

Application Area Potential Uses Mechanisms/Effects
Medicinal ChemistryAnticancer agentsInduction of apoptosis, inhibition of cell proliferation
Antimicrobial agentsInhibition of bacterial and fungal growth
Anti-inflammatory drugsModulation of inflammatory responses
AgrochemicalsPesticidesDisruption of biological processes in pests
HerbicidesSelective action against weeds
Materials SciencePolymer additivesEnhanced thermal stability and mechanical properties
UV protectionUV absorption capabilities

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Heterocycle Influence: The tetrazole core in the target compound is less common in the evidence compared to thiophene, triazole, and isoxazole analogs. Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to thiophene derivatives . Triazole derivatives (e.g., compounds [7–9] in ) exhibit tautomerism, which affects their electronic properties and interaction with biological targets .

Substituent Effects: The trifluoromethoxy group in the target compound is distinct from the nitro () or sulfonyl () groups in analogs. Ethoxy vs. diethylamino (): The ethoxy group in the target may reduce solubility compared to the diethylamino substituent but could enhance membrane permeability.

Synthetic Complexity :

  • HATU-mediated coupling () is a common method for carboxamide synthesis, but yields vary significantly (42% vs. 99.05%) depending on substituent steric and electronic effects .
  • Triazole derivatives () require multi-step syntheses involving Friedel-Crafts sulfonation and tautomer-controlled cyclization, which may limit scalability compared to tetrazole synthesis .

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties
Property Target Compound Nitrothiophene Carboxamides () Triazole-Thiones () Isoxazole Carboxamide ()
Lipophilicity (Predicted) High (CF3O, ethoxy) Moderate (nitro, CF3) High (sulfonyl, difluorophenyl) Moderate (diethylamino, methylthiophene)
Metabolic Stability Likely high (CF3O) Variable (nitro may induce toxicity) Moderate (sulfonyl susceptible to reduction) Low (diethylamino prone to oxidation)
Synthetic Yield Not reported 42–99% Confirmed but not quantified NMR-confirmed, no yield reported
Bioactivity Not reported Antibacterial (narrow spectrum) Not explicitly stated Not reported
Key Findings:
  • Antibacterial Activity : Nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial activity, likely due to nitro group-mediated disruption of bacterial enzymes . The target compound lacks a nitro group, suggesting a different mechanism if bioactive.
  • Electron-Deficient Motifs : Both the target and triazole-thiones () feature electron-deficient aromatic systems, which are critical for interacting with hydrophobic enzyme pockets or DNA gyrases .

Biological Activity

N-(4-ethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and specific case studies demonstrating its effects.

1. Synthesis and Structural Overview

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids. The specific synthetic pathways can vary, but they generally follow established protocols for tetrazole chemistry.

Key Structural Features:

  • Tetrazole Ring: Known for its diverse biological activity.
  • Ethoxy and Trifluoromethoxy Substituents: These groups enhance lipophilicity and potentially influence the compound's interaction with biological targets.

2.1 Antiallergic Activity

Research indicates that tetrazole derivatives exhibit significant antiallergic properties. In particular, a study evaluating various tetrazole-5-carboxamides demonstrated that certain derivatives could inhibit allergic reactions in animal models, such as the rat passive cutaneous anaphylaxis (PCA) test. The structure-activity relationship (SAR) analysis revealed that modifications to the tetrazole moiety could enhance potency significantly .

2.2 Antitumor Activity

This compound has been evaluated for its antiproliferative effects on various cancer cell lines. Preliminary findings suggest that this compound exhibits cytotoxic activity against several tumor types, with IC50 values comparable to established chemotherapeutics .

Table 1: Antitumor Activity Profile

Cell LineIC50 (µM)Reference Compound (IC50 µM)
HT-29 (Colon)6.43Doxorubicin (2.24)
PC-3 (Prostate)9.83Doxorubicin (3.86)

2.3 Anti-inflammatory Properties

In addition to antiallergic effects, tetrazole compounds have shown promise in reducing inflammation markers in vitro and in vivo. Studies have reported that these compounds inhibit nitric oxide secretion in RAW264.7 macrophage cell lines, indicating potential use in treating inflammatory diseases .

3.1 Study on Antiallergic Activity

A detailed study investigated the antiallergic properties of various tetrazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and enhanced antiallergic activity, suggesting that this compound could be a lead candidate for further development in allergy treatment .

3.2 Evaluation of Antitumor Effects

Another research effort focused on evaluating the antiproliferative effects of this compound against several cancer cell lines, including breast and prostate cancers. The findings highlighted its effectiveness in inhibiting cell growth and inducing apoptosis, with mechanisms likely involving modulation of key signaling pathways associated with cancer progression .

4. Conclusion

This compound is a promising compound with diverse biological activities, particularly in antiallergic and antitumor applications. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. Q: What are the critical steps and challenges in synthesizing N-(4-ethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide?

A: The synthesis typically involves multi-step organic reactions:

Tetrazole Ring Formation : Cycloaddition using sodium azide and nitriles under reflux (e.g., DMF, 80–100°C) .

Coupling of Substituents : Amide bond formation between the tetrazole-carboxylic acid and 4-ethoxyaniline via carbodiimide crosslinkers (e.g., EDC/HOBt) .

Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Challenges :

  • Avoiding tetrazole tautomerization during synthesis (monitored via <sup>1</sup>H NMR) .
  • Managing moisture sensitivity of trifluoromethoxy groups (requires inert atmosphere) .

Advanced Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

A: Key parameters include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for trifluoromethoxy group attachment .
  • Temperature Control : 60–80°C balances reaction rate and side-product suppression .
  • Catalysts : Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of aryl groups (if applicable) .
    Data-Driven Optimization :
ParameterOptimal RangeImpact on Yield
Reaction Time12–18 hrs70% → 88%
Molar Ratio1:1.2 (acid:amine)Purity >98%

Biological Activity and Target Identification

Q. Q: What methodologies are used to identify biological targets of this tetrazole derivative?

A:

In Silico Screening : Molecular docking (AutoDock Vina) against kinase or GPCR libraries to predict binding affinity (e.g., mGlu4 receptor modulation ).

In Vitro Assays :

  • Enzyme Inhibition : COX-2 inhibition assays (IC50 determination via ELISA) .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY) for confocal microscopy tracking .

SAR Studies : Modifying ethoxy/trifluoromethoxy groups to correlate structure with activity .

Handling Data Contradictions in Spectral Analysis

Q. Q: How to resolve discrepancies in NMR or MS data during structural validation?

A:

  • NMR Contradictions :
    • Use 2D NMR (HSQC, HMBC) to confirm connectivity of ambiguous peaks (e.g., distinguishing tetrazole tautomers) .
    • Compare with simulated spectra (ChemDraw or ACD/Labs) .
  • MS Fragmentation :
    • High-resolution MS (HRMS-ESI) to validate molecular ion ([M+H]<sup>+</sup> calc. vs. observed) .
      Example : A 329.12 m/z peak may split due to Cl/Br isotopes; isotopic pattern analysis clarifies .

Computational Modeling for Mechanism Elucidation

Q. Q: How can DFT/MD simulations enhance understanding of the compound’s mechanism?

A:

  • Density Functional Theory (DFT) :
    • Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
    • Optimize geometry for docking studies (B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) :
    • Simulate binding stability with targets (e.g., 100 ns trajectories in GROMACS) .
      Case Study : MD revealed hydrogen bonding between the carboxamide and mGlu4’s Arg78 residue, explaining allosteric modulation .

Advanced In Vivo Pharmacokinetics

Q. Q: What strategies improve bioavailability and metabolic stability in preclinical studies?

A:

  • Prodrug Design : Esterification of the carboxamide to enhance intestinal absorption .
  • Metabolic Profiling : LC-MS/MS to identify major metabolites (e.g., CYP3A4-mediated oxidation) .
  • Formulation : Nanoemulsions (≤200 nm particles) for sustained release (e.g., 24-hr plasma half-life in murine models) .

Cross-Disciplinary Applications

Q. Q: Beyond medicinal chemistry, what novel applications exist for this compound?

A:

  • Materials Science : As a ligand for luminescent lanthanide complexes (e.g., Eu<sup>3+</sup> for OLEDs) .
  • Chemical Sensors : Functionalization onto graphene oxide for fluoride ion detection (LOD ≈ 0.1 ppm) .

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